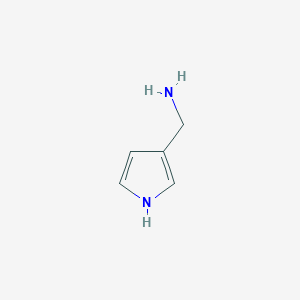

(1H-Pyrrol-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECAHBRVIMAHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632652 | |

| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888473-50-5 | |

| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 3-Aminomethylpyrrole Scaffold

An In-depth Technical Guide to (1H-Pyrrol-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

This compound, also known as 3-(aminomethyl)pyrrole, is a bifunctional heterocyclic compound that has emerged as a cornerstone building block in modern medicinal chemistry.[1] Its structure, featuring an electron-rich pyrrole ring and a nucleophilic primary aminomethyl side chain, offers a unique combination of chemical reactivity and conformational flexibility. This duality makes it an exceptionally valuable synthon for constructing complex molecular architectures designed to interact with specific biological targets. While the pyrrole nucleus itself is a privileged scaffold found in numerous natural products and pharmaceuticals, the strategic placement of the aminomethyl group at the 3-position provides a crucial vector for modulating solubility, basicity, and hydrogen-bonding capabilities.[2] This guide offers a comprehensive exploration of the synthesis, physicochemical properties, and critical applications of this compound, with a particular focus on its pivotal role in the development of novel therapeutics like potassium-competitive acid blockers (P-CABs).[3][4]

PART 1: Core Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns on the pyrrole ring. The two most prevalent and efficient methodologies involve the reduction of a C3-functional group: either a nitrile or an aldehyde.

Reduction of 3-Cyanopyrrole Precursors

A direct and robust method for preparing this compound is the chemical reduction of 3-cyanopyrrole. This approach is favored for its high atom economy and generally good yields.

-

Mechanism and Rationale: The nitrile group is a stable and readily available functional handle that can be converted to a primary amine using powerful reducing agents. The choice of reagent is critical to ensure complete reduction without compromising the integrity of the pyrrole ring, which can be sensitive to overly harsh acidic or reducing conditions.

-

Key Reagents & Conditions:

-

Lithium Aluminum Hydride (LAH): A highly effective, albeit aggressive, reducing agent for this transformation. The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether. The strong hydridic nature of LAH ensures a complete reduction of the nitrile to the amine.

-

Catalytic Hydrogenation: A milder and often safer alternative involves hydrogenation over a metal catalyst. 10% Palladium on carbon (Pd/C) is a common choice, using hydrogen gas in a solvent such as ethanol or methanol.[5] This method is particularly suitable for larger-scale synthesis where handling large quantities of LAH would be hazardous.

-

Experimental Protocol: Synthesis via Reduction of 3-Cyanopyrrole

-

Setup: A dry, round-bottom flask is charged with 3-cyanopyrrole (1.0 eq) and suspended in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: 10% Palladium on carbon (5-10 mol%) is carefully added to the suspension.[5]

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 0.1 MPa or balloon pressure).[5]

-

Reaction: The mixture is stirred vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]

-

Work-up: The reaction mixture is purged with nitrogen, and the catalyst is removed by filtration through a pad of Celite, washing with ethanol.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or chromatography if necessary.

Reductive Amination of Pyrrole-3-carbaldehyde

An alternative and equally versatile strategy is the reductive amination of pyrrole-3-carbaldehyde. This method forms the C-N bond and reduces the intermediate in a single conceptual step, often performed as a one-pot reaction.[6]

-

Mechanism and Rationale: The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the condensation of the aldehyde with an ammonia source (e.g., ammonium acetate, ammonia in methanol). This intermediate is then reduced in situ to the primary amine. The key advantage of this method is the use of milder, more selective reducing agents that do not readily reduce the starting aldehyde but will efficiently reduce the iminium ion.[7]

-

Key Reagents & Conditions:

-

Ammonia Source: An excess of ammonia or an ammonium salt is used to drive the imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[6] Their reduced reactivity towards carbonyls at neutral or slightly acidic pH allows the imine formation to occur before reduction, minimizing side reactions.

-

Caption: Key synthetic routes to this compound.

PART 2: Physicochemical and Spectroscopic Properties

The utility of this compound in synthesis is directly related to its physical and chemical properties. A summary of its key characteristics is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity (Typical) | ~96% | [1] |

| Synonyms | 3-(aminomethyl)pyrrole, C-(1H-Pyrrol-3-yl)-methylamine | [1] |

| InChI Key | YECAHBRVIMAHCI-UHFFFAOYSA-N | [1] |

While detailed experimental spectroscopic data for the parent compound is not widely published in commercial literature, characterization data is available from vendors upon request.[8] The expected spectroscopic profile would include characteristic signals for the pyrrole ring protons and the aminomethyl group in ¹H and ¹³C NMR spectroscopy, as well as N-H stretching vibrations in IR spectroscopy.

PART 3: Chemical Reactivity and Protecting Group Strategies

The synthetic utility of this compound is unlocked by understanding the distinct reactivity of its two nitrogen atoms: the endocyclic pyrrole nitrogen and the exocyclic primary amine. Selective functionalization is paramount and requires a robust protecting group strategy.

Amine Group Reactivity

The primary amine is the more nucleophilic and basic center of the molecule. It readily undergoes:

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield substituted amines.[5]

Pyrrole Ring Reactivity

The pyrrole nitrogen is significantly less basic and nucleophilic than the primary amine. However, it can be deprotonated with a strong base to form an anion, which can then be alkylated or acylated. More commonly, the pyrrole nitrogen is functionalized under electrophilic conditions, for instance, with sulfonyl chlorides.[3]

Orthogonal Protection: The Key to Regioselectivity

To selectively modify the pyrrole nitrogen or other positions on the ring, the highly reactive primary amine must first be masked with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and removal under conditions that leave the pyrrole ring intact.[9]

-

Protection: The amine is protected by reacting this compound with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane (DCM) or THF.[10][11]

-

Deprotection: The Boc group is efficiently cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, or with HCl in an appropriate solvent.[12]

Experimental Protocol: Boc-Protection of this compound

-

Setup: this compound (1.0 eq) is dissolved in dichloromethane (DCM) in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (1.1 eq) is added to the solution.

-

Reagent Addition: A solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise to the stirred mixture.[10]

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC.

-

Work-up: The reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, tert-butyl ((1H-pyrrol-3-yl)methyl)carbamate, is purified by flash column chromatography on silica gel.

PART 4: Application in Drug Discovery - The Vonoprazan Case Study

The strategic importance of the this compound scaffold is powerfully demonstrated by its central role in the synthesis of Vonoprazan (TAK-438) , a first-in-class potassium-competitive acid blocker (P-CAB) for treating acid-related diseases.[3][4][13]

Vonoprazan's mechanism of action relies on the reversible inhibition of the H⁺,K⁺-ATPase (proton pump) in gastric parietal cells. The this compound core provides the essential framework upon which the pharmacophore is built.

Workflow: From Building Block to Bioactive Drug

-

Starting Material: The synthesis begins with a suitably protected this compound derivative, typically with a Boc group on the primary amine.

-

Pyrrole N-Sulfonylation: The protected intermediate is reacted with a pyridine-3-sulfonyl chloride to install the critical sulfonyl group onto the pyrrole nitrogen. This step is a cornerstone of the Vonoprazan structure.[3]

-

Pyrrole C5-Arylation: A 2-fluorophenyl group is introduced at the C5 position of the pyrrole ring, often via a Suzuki or similar cross-coupling reaction on a halogenated precursor.

-

Side Chain Elaboration: The primary amine, after deprotection, is methylated via reductive amination (using formaldehyde and a reducing agent) to yield the final N-methylmethanamine side chain.[5]

-

Salt Formation: The final active pharmaceutical ingredient (API) is formed by reacting the free base with fumaric acid to produce Vonoprazan fumarate, which enhances its stability and bioavailability.[3][4]

Caption: Synthetic workflow from the core scaffold to Vonoprazan.

This modular synthesis illustrates how the this compound core serves as a robust platform, allowing for the systematic introduction of key pharmacophoric elements required for potent biological activity. Its derivatives continue to be explored for a wide range of therapeutic targets, underscoring the enduring value of this versatile heterocyclic building block.[13][14][15]

References

- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing.

- CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. (n.d.). Google Patents.

- 1H-Pyrrole-3-methanamine. (n.d.). CymitQuimica.

- 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. (n.d.). CORE.

- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). NIH.

- [1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF. (2021). EPO.

- 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. (n.d.). ChemicalBook.

- 888473-50-5|this compound|BLD Pharm. (n.d.). BLD Pharm.

- Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). PubMed.

- Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). (n.d.). ACS Publications.

- (1H-Pyrrol-2-YL)methanamine | 64608-72-6. (n.d.). Benchchem.

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers.

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). PubMed Central.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. (n.d.). Pharmaffiliates.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

Sources

- 1. 1H-Pyrrole-3-methanamine | CymitQuimica [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 8. 888473-50-5|this compound|BLD Pharm [bldpharm.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 11. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. data.epo.org [data.epo.org]

- 14. 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine CAS#: 1610043-62-3 [m.chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Profile of (1H-Pyrrol-3-yl)methanamine: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of (1H-Pyrrol-3-yl)methanamine, a key heterocyclic building block in medicinal chemistry and materials science. While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document synthesizes data from closely related pyrrole analogs and foundational spectroscopic principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound.

Introduction to this compound and its Spectroscopic Importance

This compound, with the molecular formula C₅H₈N₂, is a bifunctional molecule featuring a nucleophilic primary amine appended to an electron-rich pyrrole ring. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide range of more complex molecular architectures with potential biological activity.[1] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and a thorough understanding of its spectroscopic signature is the cornerstone of this process. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrole ring, the methylene bridge, the amine group, and the N-H of the pyrrole. The chemical shifts are influenced by the aromaticity of the pyrrole ring and the electron-withdrawing nature of the nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-2 | ~6.7 | Triplet | J ≈ 2.5 | The proton at the 2-position is coupled to the protons at the 5- and 4-positions. |

| H-4 | ~6.1 | Triplet | J ≈ 2.5 | The proton at the 4-position is coupled to the protons at the 2- and 5-positions. |

| H-5 | ~6.6 | Triplet | J ≈ 2.5 | The proton at the 5-position is coupled to the protons at the 2- and 4-positions. |

| -CH₂- | ~3.8 | Singlet | - | The methylene protons are adjacent to the electron-withdrawing amine group, shifting them downfield. They are not coupled to other protons. |

| -NH₂ | ~1.5-3.0 | Broad Singlet | - | The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. The signal is often broad. |

| Pyrrole N-H | ~8.0-9.0 | Broad Singlet | - | The N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet. |

Note: Predicted chemical shifts are based on general values for substituted pyrroles and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~118 | Aromatic carbon adjacent to the pyrrole nitrogen. |

| C-3 | ~125 | Aromatic carbon bearing the methanamine substituent. |

| C-4 | ~108 | Aromatic carbon. |

| C-5 | ~115 | Aromatic carbon adjacent to the pyrrole nitrogen. |

| -CH₂- | ~40 | Aliphatic carbon attached to the amine group. |

Note: These are estimated values and can be influenced by the solvent.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation & Acquisition Workflow

NMR Data Acquisition Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrole) | 3400 - 3300 | Medium, Sharp |

| N-H Stretch (Amine) | 3350 - 3250 | Medium, Broad (two bands possible for primary amine) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| C=C Stretch (Pyrrole Ring) | 1650 - 1550 | Medium to Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C-N Stretch | 1340 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₈N₂), the nominal molecular weight is 96 g/mol .

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 96. Key fragmentation pathways would likely involve the loss of the amino group or cleavage of the pyrrole ring.

Predicted Fragmentation

Key MS Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The expected exact mass for the [M+H]⁺ ion is 97.0760.[2]

Experimental Protocol for Mass Spectrometry

General HRMS (ESI-TOF) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Optimize source parameters to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing parallels with related pyrrole structures, researchers can confidently approach the synthesis and characterization of this important molecule. The provided experimental protocols offer a validated framework for obtaining high-quality data, ensuring the scientific rigor required in drug discovery and development.

References

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]

Sources

A Theoretical and Computational Guide to (1H-Pyrrol-3-yl)methanamine: Exploring a Privileged Scaffold in Drug Discovery

Abstract

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] (1H-Pyrrol-3-yl)methanamine, as a fundamental derivative, presents a key building block for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to characterize this compound, offering insights into its electronic structure, chemical reactivity, and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, step-by-step computational protocols.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole and its derivatives are five-membered heterocyclic aromatic compounds that are integral to a vast array of natural products and synthetic drugs.[2] Their unique electronic properties and ability to participate in various intermolecular interactions make them a "privileged scaffold" in drug design. Several pyrrole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The methanamine substituent at the 3-position of the pyrrole ring in this compound introduces a basic nitrogen center, providing a crucial point for hydrogen bonding and salt formation, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A notable example of a drug featuring a substituted this compound core is Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related diseases.[3][4]

This guide will delve into the modern computational techniques used to elucidate the intrinsic properties of this compound, providing a predictive framework for its behavior in biological systems and its potential for further derivatization.

Theoretical and Computational Methodologies

Computational chemistry is an indispensable tool in modern drug discovery, offering a "virtual laboratory" to predict molecular properties and interactions.[5] For a molecule like this compound, a multi-faceted computational approach is employed to build a comprehensive understanding of its behavior.

Density Functional Theory (DFT) for Structural and Electronic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[6] It provides a good balance between computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest.[7]

2.1.1. Rationale for Method Selection

The B3LYP hybrid functional is often chosen for its proven reliability in modeling organic molecules. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a good choice for providing a flexible description of the electron distribution, including diffuse functions (++) to account for lone pairs and anions, and polarization functions (d,p) to describe the shape of the electron clouds more accurately.[8]

2.1.2. Workflow for DFT Analysis

Caption: Workflow for DFT analysis of this compound.

2.1.3. Key Parameters from DFT Calculations

| Parameter | Description | Significance in Drug Design |

| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles. | Understanding the 3D shape of the molecule is crucial for predicting its fit into a protein binding site. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap suggests higher chemical reactivity. This helps in understanding the molecule's stability and potential for metabolic reactions.[8] |

| Electrostatic Potential (ESP) Map | A visualization of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key for predicting non-covalent interactions with biological targets. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations, corresponding to peaks in the infrared (IR) and Raman spectra. | Used to characterize the molecule and confirm its structure. Also provides insights into the strength of chemical bonds.[9] |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms and the bonds between them.[10] This method provides a rigorous and quantitative description of chemical bonding, going beyond simple Lewis structures.

2.2.1. Rationale for QTAIM

In drug design, understanding the nature and strength of both covalent and non-covalent interactions is critical. QTAIM allows for the characterization of hydrogen bonds, van der Waals interactions, and other weak interactions that are crucial for ligand-receptor binding.[11][12]

2.2.2. QTAIM Protocol

-

Wavefunction Generation: Perform a high-level DFT calculation (as described in 2.1) to obtain an accurate electron density distribution.

-

Topological Analysis: Use specialized software (e.g., AIMAll) to analyze the electron density and locate critical points (nuclei, bond critical points, ring critical points, and cage critical points).

-

BCP Analysis: For each bond critical point (BCP), calculate key properties such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).

2.2.3. Interpreting QTAIM Parameters

| QTAIM Parameter at BCP | Interpretation |

| Electron Density (ρ) | Higher values indicate a stronger bond. |

| Laplacian of Electron Density (∇²ρ) | ∇²ρ < 0 indicates a shared interaction (covalent bond). ∇²ρ > 0 indicates a closed-shell interaction (ionic bond, hydrogen bond, van der Waals). |

| Total Energy Density (H(r)) | H(r) < 0 suggests a degree of covalent character. |

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

2.3.1. Rationale for Docking

For this compound and its derivatives, molecular docking can help identify potential biological targets and elucidate the key interactions that drive binding. This is a crucial step in hypothesis-driven drug design.[5][14]

2.3.2. Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

2.3.3. Hypothetical Docking Study: this compound Derivative in H+/K+ ATPase

Drawing inspiration from the known activity of Vonoprazan, a hypothetical docking study of a simple derivative of this compound into the H+/K+ ATPase active site could be performed.[15] The protonated methanamine group would be expected to form a key salt bridge with a negatively charged amino acid residue, such as glutamic acid, in the binding pocket. The pyrrole ring could engage in pi-stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine.

Experimental Protocols for Validation

Computational predictions should always be validated by experimental data. The following are key experimental techniques for characterizing this compound.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often starting from a protected pyrrole-3-carbonitrile or pyrrole-3-carboxaldehyde. A common method involves the reduction of the nitrile or the reductive amination of the aldehyde.[16]

3.1.1. Example Protocol: Reductive Amination of Pyrrole-3-carboxaldehyde

-

Imine Formation: Dissolve pyrrole-3-carboxaldehyde in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir at room temperature to form the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Workup: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. The characteristic peaks for the pyrrole ring protons and the methylene and amine protons of the methanamine group would be expected.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the pyrrole and the amine, and C-H and C=C stretching for the aromatic ring.

3.2.3. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its presence in biologically active compounds. The theoretical and computational methods outlined in this guide provide a robust framework for understanding its intrinsic properties and predicting its behavior in a biological context. By combining DFT, QTAIM, and molecular docking, researchers can gain valuable insights that can accelerate the design and development of new therapeutics based on this privileged scaffold. Future work should focus on synthesizing novel derivatives of this compound and evaluating their biological activity, using the computational predictions to guide the synthetic efforts.

References

-

Computational study about the derivatives of pyrrole as high-energy-density compounds. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Computational study about the derivatives of pyrrole as high-energy-density compounds. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Ilango, S., Kumar, B. Y. S., & Girija, K. (n.d.). Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. PMC - NIH. Retrieved from [Link]

-

Docking studies of pyrrole derivatives using Hex. (n.d.). ResearchGate. Retrieved from [Link]

-

Asgaonkar, K. D., Mote, G. D., & Chitre, T. S. (n.d.). QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. NIH. Retrieved from [Link]

-

Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (n.d.). ProQuest. Retrieved from [Link]

-

Isomerization of Pyrrole. Quantum Chemical Calculations and Kinetic Modeling. (n.d.). ACS Publications. Retrieved from [Link]

-

Computational study of the synthesis of pyrrole-pyrazines. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. (n.d.). ResearchGate. Retrieved from [Link]

-

Conceptual DFT, QTAIM, and Molecular Docking Approaches to Characterize the T-Type Calcium Channel Blocker Anandamide. (n.d.). PMC - NIH. Retrieved from [Link]

-

Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-56. Retrieved from [Link]

-

Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. Retrieved from [Link]

-

Shin, J. M., et al. (2011). Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics, 339(2), 412-20. Retrieved from [Link]

- Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. (n.d.). Google Patents.

-

Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

QTAIM application in drug development: prediction of relative stability of drug polymorphs from experimental crystal structures. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (n.d.). Scholars Middle East Publishers. Retrieved from [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. (n.d.). ResearchGate. Retrieved from [Link]

-

High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. (n.d.). eScholarship. Retrieved from [Link]

-

QTAIM: quantum theory of atoms in molecules. (n.d.). American Crystallographic Association. Retrieved from [Link]

-

High-throughput Quantum Theory of Atoms in Molecules (QTAIM) for Geometric Deep Learning of Molecular and Reaction. (n.d.). ChemRxiv. Retrieved from [Link]

-

[1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF. (n.d.). EPO. Retrieved from [Link]

-

(A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-<i>b</i>] Pyrrole Derivatives - ProQuest [proquest.com]

- 3. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 11. Conceptual DFT, QTAIM, and Molecular Docking Approaches to Characterize the T-Type Calcium Channel Blocker Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QTAIM application in drug development: prediction of relative stability of drug polymorphs from experimental crystal structures. | Semantic Scholar [semanticscholar.org]

- 13. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

A Technical Guide to the Pyrrole-3-Methanamine Moiety: A Privileged Scaffold in Medicinal Chemistry and Chemical Biology

Abstract

The pyrrole ring is a foundational five-membered aromatic heterocycle integral to a vast array of life-sustaining molecules and synthetic pharmaceuticals.[1][2] This technical guide delves into the specific biological significance of the pyrrole-3-methanamine moiety, a structural motif distinguished by a methylene-linked amine at the C3 position. While seemingly a simple appendage, this scaffold serves as a critical pharmacophore, imparting favorable physicochemical properties and enabling precise molecular interactions with key biological targets. We will explore its prevalence in marine natural products, its strategic deployment in modern drug design, particularly in kinase inhibition, and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Pyrrole-3-Methanamine Core: Structural and Electronic Rationale

The pyrrole ring is an electron-rich aromatic system where the nitrogen lone pair participates in the 6π-electron system.[2] This electronic nature dictates its reactivity and intermolecular interaction potential. The placement of a methanamine group at the C3 position introduces several key features that are highly advantageous in a drug design context:

-

Hydrogen Bonding Capability: The pyrrole N-H group is a potent hydrogen bond donor. The amine (-NH- or -NH2) of the methanamine side chain can act as both a hydrogen bond donor and acceptor. This dual nature allows for multipoint attachment to protein targets, enhancing binding affinity and specificity.

-

Introduction of a Basic Center: The exocyclic amine introduces a basic, ionizable center. At physiological pH, this group is often protonated, forming a cation that can engage in strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate on a protein surface. This is a common strategy to anchor a ligand within a binding pocket.

-

Conformational Flexibility: The C-CH2-N single bonds provide rotational flexibility. This allows the amine to adopt an optimal orientation to interact with its target, a crucial factor in minimizing the entropic penalty of binding.

-

Synthetic Tractability: The moiety is readily accessible synthetically, most commonly via the reductive amination of a pyrrole-3-carboxaldehyde precursor, making it an attractive scaffold for building chemical libraries for screening and optimization.[3][4]

Natural Products Featuring the Pyrrole-3-Methanamine Scaffold: The Tambjamine Alkaloids

Nature provides the most compelling validation for the utility of a chemical scaffold. The pyrrole-3-methanamine core is prominently featured in the tambjamines, a vibrant class of yellow-pigmented alkaloids isolated from marine bryozoans and nudibranchs.[5][6] While technically containing a pyrrolylmethenamine (enamine) which is readily reduced to the corresponding methanamine, they serve as the premier natural product exemplar.

The tambjamines are biosynthetically derived from a common precursor, 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC), which condenses with various alkylamines.[7][8] These alkaloids exhibit a remarkable spectrum of biological activities, establishing the bipyrrole-methanamine framework as a privileged scaffold for interacting with diverse biological systems.

-

Antimicrobial and Antifungal Activity: Many tambjamines show potent activity against fungi like Malassezia furfur (often exceeding that of amphotericin B) and various Gram-positive and Gram-negative bacteria.[9][10]

-

Anticancer and Cytotoxic Effects: Tambjamines have demonstrated significant, though often non-selective, antiproliferative activity against various human cancer cell lines.[5][9] Certain analogues have been shown to induce apoptosis.[9]

-

Antimalarial and Antileishmanial Potency: Recent studies have revealed that synthetic tambjamine analogues possess impressive in vitro potency against Plasmodium falciparum and Leishmania mexicana.[8][11] This discovery has opened a new therapeutic avenue for this class of compounds, with some analogues showing curative efficacy in mouse models of malaria following oral administration.[11][12]

The logical relationship between the core tambjamine structure and its diverse biological activities can be visualized as follows:

Caption: Relationship between the core tambjamine structure and its bioactivities.

The Pyrrole Moiety as a Privileged Scaffold in Kinase Inhibition

The pyrrole ring is a cornerstone of modern kinase inhibitor design.[13] Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, and their dysregulation is a hallmark of cancer.[14] Many kinase inhibitors are designed to be "ATP-competitive," occupying the same binding site as ATP.

The adenine base of ATP forms two critical hydrogen bonds with the "hinge" region of the kinase. The pyrrolo[2,3-d]pyrimidine scaffold, found in many approved and investigational kinase inhibitors, is a direct bioisostere of adenine.[14][15] Simpler pyrrole rings can achieve similar hinge-binding interactions. The pyrrole N-H and an adjacent C=O or C=N group can mimic the hydrogen bond donor-acceptor pattern of adenine.

The pyrrole-3-methanamine moiety is particularly well-suited for this application. The pyrrole core can anchor the molecule to the kinase hinge, while the C3-methanamine side chain projects out towards the solvent-exposed region of the active site. This "vector" is ideal for introducing substituents that can enhance potency and, critically, achieve selectivity for a specific kinase.

Caption: Pyrrole-3-methanamine interactions within a kinase active site.

Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer treatment, features a pyrrole ring that is critical for its activity, underscoring the scaffold's clinical relevance.[16]

Quantitative Structure-Activity Relationship (QSAR) Data

The extensive research into tambjamine alkaloids provides a rich dataset for understanding how modifications to the amine portion of the moiety affect biological activity. The following table summarizes antileishmanial activity for a series of synthetic tambjamine analogues, demonstrating the scaffold's tunability.

| Compound ID | R Group (Amine Substituent) | EC50 vs. L. mexicana (nM)[8] |

| 42 | n-Propyl | 52.5 |

| 43 | n-Butyl | 47.5 |

| 44 | n-Pentyl | 70.0 |

| 45 | Isopropyl | 130.0 |

| 46 | Cyclopentyl | 85.0 |

| 47 | Cyclohexyl | 110.0 |

| 48 | Benzyl | 170.0 |

Data extracted from J. Med. Chem. 2021, 64, 18, 13866–13883.[8]

Causality Insight: The data clearly indicate that small, linear alkyl chains (propyl, butyl) on the terminal amine result in the highest potency (lowest EC50). Increasing steric bulk with branched alkyl (isopropyl), cyclic (cyclopentyl, cyclohexyl), or aromatic (benzyl) groups leads to a decrease in activity. This suggests that the binding pocket accommodating the amine side chain is sterically constrained, favoring smaller, lipophilic substituents. This is a critical insight for any drug development professional looking to optimize a lead compound based on this scaffold.

Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies provide robust, step-by-step instructions for the synthesis and evaluation of compounds containing the pyrrole-3-methanamine moiety.

5.1. Synthesis of a Pyrrole-3-Methanamine Derivative via Reductive Amination

This protocol describes the conversion of a pyrrole-3-carboxaldehyde to a secondary amine, a cornerstone transformation for accessing this scaffold.

Caption: General workflow for the synthesis of pyrrole-3-methanamine derivatives.

Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrole-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane, ~0.1 M concentration).

-

Imine Formation: Add the primary amine (1.1 eq). If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the intermediate iminium ion.[4] Allow the mixture to stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise to control gas evolution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder alternative that can be added at room temperature.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution. If the product is basic, adjust the pH to >8 with 1M NaOH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure pyrrole-3-methanamine product.

5.2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common luminescence-based assay to determine the IC50 value of a test compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in a suitable buffer containing a low percentage of DMSO (e.g., <1%).

-

Kinase Reaction Setup: In a 384-well plate, add:

-

Kinase buffer.

-

The specific protein kinase being tested (e.g., Lck, EGFR).[13]

-

The appropriate substrate peptide and cofactors (e.g., MgCl₂).

-

The serially diluted test compound.

-

-

Initiation: Initiate the kinase reaction by adding ATP at its Km concentration. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The pyrrole-3-methanamine moiety is a deceptively simple yet powerful scaffold in chemical biology and drug discovery. Its validation in a diverse range of bioactive natural products, particularly the tambjamines, highlights its evolutionary selection as an effective pharmacophore.[5] In medicinal chemistry, its utility is proven, providing a synthetically accessible and electronically versatile core for developing targeted therapeutics, most notably kinase inhibitors.[13][16]

Future research will likely focus on leveraging this scaffold to design next-generation covalent and allosteric inhibitors, where the C3-methanamine can serve as a flexible linker to a reactive warhead or an allosteric binding element. Furthermore, a deeper understanding of the biosynthetic pathways of natural products like the tambjamines may enable synthetic biology approaches to generate novel analogues.[5] For drug development professionals, the pyrrole-3-methanamine core represents a reliable and highly optimizable starting point for building potent, selective, and clinically relevant molecules.

References

-

Reynolds, K. A., et al. (2015). Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. Journal of Medicinal Chemistry, 58(18), 7286-309. [Link]

-

Konig, G. M., et al. (2010). Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata. Chemistry & Biodiversity. [Link]

-

Reynolds, K. A., et al. (2015). Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. PubMed. [Link]

-

Reynolds, K. A., et al. (2015). Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. ACS Publications. [Link]

-

Yi, L., & Banwell, M. G. (2024). The Tambjamines: Pyrrolylpyrromethene-Containing Alkaloids with Diverse Biological Profiles. ARKIVOC. [Link]

-

Reynolds, K. A., et al. (2021). Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents. Journal of Medicinal Chemistry. [Link]

-

Moore, B. S., et al. (2021). Isolation and characterization of tambjamine MYP1, a macrocyclic tambjamine analogue from marine bacterium Pseudoalteromonas citrea. RSC MedChemComm. [Link]

-

University of Queensland. (2010). Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E-J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata. UQ eSpace. [Link]

-

Moore, B. S., et al. (2021). Isolation and characterization of tambjamine MYP1, a macrocyclic tambjamine analogue from marine bacterium Pseudoalteromonas citrea. RSC Publishing. [Link]

-

El-Dean, A. M. K., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. CORE. [Link]

-

Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. [Link]

-

Brückner, R., et al. (2021). Marine Pyrrole Alkaloids. MDPI. [Link]

-

El Sayed, K. A., et al. (2008). Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. PubMed Central. [Link]

-

Brückner, R., et al. (2021). Marine Pyrrole Alkaloids. ResearchGate. [Link]

-

Lee, H., et al. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. MDPI. [Link]

-

Brückner, R., et al. (2021). Marine Pyrrole Alkaloids. Semantic Scholar. [Link]

-

Moody, C. J., et al. (2004). Derivatives of 4-(Aminomethyl)pyrrole-3-carboxylic Acid. ResearchGate. [Link]

-

Tunge, J. A., et al. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PubMed Central. [Link]

-

El-Dean, A. M. K., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. [Link]

-

Singh, J., et al. (2007). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]

-

Hutchins, R. O., et al. (1998). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

Tunge, J. A., et al. (2009). Formation of N-alkylpyrroles via intermolecular redox amination. PubMed. [Link]

-

El-Dean, A. M. K., et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Semantic Scholar. [Link]

-

Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

-

Shankar, G., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

-

Yu, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PubMed Central. [Link]

-

Salve, P., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. soc.chim.it [soc.chim.it]

- 6. Marine Pyrrole Alkaloids [mdpi.com]

- 7. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Space of Substituted (1H-Pyrrol-3-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the identification and exploration of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets, offering a rich starting point for the design of novel therapeutics. The pyrrole ring, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] This guide delves into the specific and highly valuable chemical space of substituted (1H-pyrrol-3-yl)methanamines, a class of compounds that has demonstrated significant therapeutic potential across a range of disease areas.

The strategic placement of a methanamine group at the 3-position of the pyrrole ring provides a key vector for molecular diversity and interaction with biological targets. This guide will provide a comprehensive overview of the synthesis, chemical properties, and pharmacological landscape of this important class of molecules, with a focus on the underlying principles that govern their activity and the practical methodologies for their exploration.

I. Synthetic Strategies for Accessing the (1H-Pyrrol-3-yl)methanamine Core

The efficient construction of the this compound scaffold is a critical first step in exploring its chemical space. A variety of synthetic strategies have been developed, each with its own advantages and limitations regarding substituent tolerance and overall efficiency.

One of the most common and versatile approaches involves the multi-step synthesis from readily available starting materials. A general and illustrative workflow is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To introduce the desired 3-methanamine functionality, a precursor with a suitable functional group at the 3-position is often employed, which is then converted to the amine in a subsequent step.

More convergent approaches, such as multicomponent reactions, have also been developed to streamline the synthesis of highly substituted pyrroles.[5] For instance, the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), can be a powerful tool for constructing the pyrrole ring with various substituents.[6] The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials.

II. Exploring the Chemical Space: Structure-Activity Relationships

The therapeutic potential of the this compound scaffold can be fine-tuned by modifying the substituents at various positions on the pyrrole ring and the methanamine nitrogen. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and basicity, as well as its binding affinity and selectivity for biological targets.

| Position of Substitution | General Effect of Substitution | Example of Impact on Biological Activity |

| N1-Position | Influences steric bulk and electronic properties of the pyrrole ring. Can be used to modulate solubility and metabolic stability. | In the potassium-competitive acid blocker (P-CAB) Vonoprazan (TAK-438), a pyridine-3-sulfonyl group at the N1-position is crucial for its potent H+,K+-ATPase inhibitory activity.[7][8][9][10] |

| C2- and C5-Positions | Can be substituted with aryl or alkyl groups to explore hydrophobic pockets in target proteins. Can also influence the electronics of the pyrrole ring. | In some anticancer agents, substitution with bulky aromatic groups at these positions enhances cytotoxicity.[6] |

| C4-Position | Can be modified to alter the overall shape of the molecule and introduce additional points of interaction with the target. | In certain kinase inhibitors, substitution at the C4-position has been shown to improve selectivity. |

| Methanamine Nitrogen | Substitution on the nitrogen can modulate the basicity of the amine, which is often a key pharmacophoric feature for interaction with acidic residues in target proteins. It also affects the compound's pharmacokinetic properties. | N-methylation is a common strategy to enhance potency and metabolic stability, as seen in Vonoprazan.[7][9] |

III. The Pharmacological Landscape: Targets and Mechanisms of Action

The this compound scaffold has been successfully employed to develop inhibitors for a variety of enzymes and ligands for receptors. A notable example is the inhibition of proton pumps, which has led to the development of next-generation treatments for acid-related disorders.

Case Study: Vonoprazan (TAK-438) - A Potassium-Competitive Acid Blocker

Vonoprazan is a prime example of the successful application of the this compound scaffold in drug discovery. It is a potent and orally active potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers.[7][8][9][10]

The mechanism of action of Vonoprazan involves the reversible inhibition of the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. Unlike proton pump inhibitors (PPIs) like lansoprazole, which require acidic conditions for activation and form a covalent bond with the enzyme, Vonoprazan's inhibition is K+-competitive and does not depend on the pH of the environment.[8] This leads to a more rapid onset of action and more sustained acid suppression.[8]

IV. Experimental Protocols: Synthesis of a Substituted this compound

The following is a representative, step-by-step protocol for the synthesis of a substituted this compound derivative, based on established synthetic methodologies.

Synthesis of 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine (Vonoprazan)

This synthesis is a multi-step process that involves the construction of the substituted pyrrole core followed by the introduction of the N-methylmethanamine side chain.

Step 1: Synthesis of the Pyrrole Core

A detailed procedure for the synthesis of the core pyrrole structure can be found in the medicinal chemistry literature, often involving a Paal-Knorr or similar cyclization reaction followed by N-arylsulfonylation and C5-arylation.[9][10]

Step 2: Introduction of the Methanamine Side Chain

-

Formylation of the Pyrrole Core: The substituted pyrrole is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to introduce a formyl group at the 3-position.

-

Reductive Amination: The resulting 3-formylpyrrole is then reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final product, 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine.

Characterization:

The final compound and all intermediates should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

V. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[4] Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive starting point for drug discovery campaigns targeting a wide array of diseases. Future research in this area will likely focus on the development of novel synthetic methodologies to access even greater molecular diversity, as well as the exploration of new biological targets for this privileged scaffold. The continued investigation of the chemical space of substituted (1H-pyrrol-3-yl)methanamines holds significant promise for the development of the next generation of innovative medicines.

References

-

Martins, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Advances, 10(63), 38282-38303. [Link]

-

Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

-

Verma, A., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(56), 33791-33813. [Link]

-

ResearchGate (2020). Bioactive pyrrole-based compounds with target selectivity. ResearchGate. [Link]

-

Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]

-

Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. [Link]

-

Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]

-

PubMed. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. [Link]

-

PubMed. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. PubMed. [Link]

-

Poole, J. L., et al. (2015). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 54(2), 598-601. [Link]

-

ResearchGate. (2025). A new synthetic route to 3-polyfluoroalkyl-containing pyrroles. ResearchGate. [Link]

-

ResearchGate. (2008). Derivatives of 4-(Aminomethyl)pyrrole-3-carboxylic Acid. ResearchGate. [Link]

-

MDPI. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

PubMed. (2014). Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. PubMed. [Link]

-

Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

-

National Institutes of Health. (2021). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. National Institutes of Health. [Link]

-

ResearchGate. (2018). Cascade reaction of 3-formylchromones: Highly selective synthesis of 4-oxo-3-(1H-pyrrol-3-yl)-4H-chromenes. ResearchGate. [Link]

-

National Institutes of Health. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. National Institutes of Health. [Link]

-

MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

-

National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. [Link]

-

PubMed. (2006). Synthesis and structure-activity relationships of novel pyrrolocarbazole lactam analogs as potent and cell-permeable inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). PubMed. [Link]

-

PubMed. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. [Link]

-

ResearchGate. (2010). Pharmacological Evaluation and Spiro Compounds. ResearchGate. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (1H-Pyrrol-3-yl)methanamine Hydrochloride

Introduction

(1H-Pyrrol-3-yl)methanamine and its derivatives are pivotal building blocks in medicinal chemistry. The pyrrole nucleus is a "privileged scaffold," frequently found in natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of a methanamine group at the 3-position provides a key site for further chemical modification, enabling the exploration of structure-activity relationships. This guide provides a comprehensive overview of the core physicochemical properties of the hydrochloride salt of this compound, offering both theoretical grounding and practical methodologies for its characterization. Understanding these properties is critical for researchers in drug discovery and development for tasks such as reaction optimization, formulation development, and interpreting biological data.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

-

Chemical Name: this compound hydrochloride

-

Synonyms: 3-(Aminomethyl)pyrrole hydrochloride, C-(1H-Pyrrol-3-yl)-methylamine hydrochloride[2][3]

-

Molecular Formula: C₅H₉ClN₂

-

Molecular Weight: 132.59 g/mol

Table 1: Core Structural and Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula (Free Base) | C₅H₈N₂ | [2][3] |

| Molecular Weight (Free Base) | 96.13 g/mol | [2][3] |

| Molecular Formula (HCl Salt) | C₅H₉ClN₂ | Calculated |

| Molecular Weight (HCl Salt) | 132.59 g/mol | Calculated |

| InChI (Free Base) | InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2 | [2] |

| InChIKey (Free Base) | YECAHBRVIMAHCI-UHFFFAOYSA-N | [2] |

| SMILES (Free Base) | C1=CNC(=C1)CN | [5] |

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound hydrochloride, ¹H NMR confirms the presence and connectivity of the different protons, while ¹³C NMR identifies the unique carbon environments.

Predicted ¹H and ¹³C NMR Data (Note: The following are predicted chemical shifts based on the analysis of similar pyrrole structures. Actual values may vary depending on the solvent and experimental conditions.)[6][7]

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrrole NH | ~11.0 (broad s, 1H) | - |

| Pyrrole H2 | ~6.8 (t, 1H) | ~118.0 |

| Pyrrole H4 | ~6.2 (t, 1H) | ~108.0 |

| Pyrrole H5 | ~6.7 (t, 1H) | ~115.0 |

| Methylene (-CH₂-) | ~3.9 (s, 2H) | ~35.0 |

| Amine (-NH₃⁺) | ~8.3 (broad s, 3H) | - |

| Pyrrole C3 | - | ~123.0 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Following this, acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shift, multiplicity, and coupling constants, correlating with the ¹³C data.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Causality in Spectral Interpretation: The presence of the hydrochloride salt is expected to shift the N-H stretching vibrations of the primary amine to a lower frequency (appearing as a broad band) due to the formation of the ammonium ion (-NH₃⁺). This broadness is a key indicator of the salt form.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretching | 3300 - 3400 |

| Ammonium N-H⁺ | Stretching (broad) | 2800 - 3200 |